N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC14997786
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO5 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-cyclopropyl-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C21H19NO5/c1-25-18-4-2-3-14-11-17(21(24)27-20(14)18)13-5-9-16(10-6-13)26-12-19(23)22-15-7-8-15/h2-6,9-11,15H,7-8,12H2,1H3,(H,22,23) |
| Standard InChI Key | VRFUSZVHTDZPPO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CC4 |
Introduction
N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound featuring a cyclopropyl group, a phenoxy linkage, and a coumarin-derived moiety. This compound has a molecular weight of approximately 336.37 g/mol, although some sources report it slightly differently, such as 365.4 g/mol . The structure incorporates a cyclopropyl ring attached to an acetamide functional group, which is further connected to a phenoxy group that contains an 8-methoxy-2-oxo-2H-chromen-3-yl substituent. This unique combination of structural elements suggests potential bioactivity and applications in medicinal chemistry.
Biological Activities and Potential Applications
Preliminary studies suggest that N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide may possess promising biological activities. While specific biological activities are not extensively documented in the literature, compounds with similar structural features often exhibit antimicrobial, anticancer, or other pharmacological properties. The coumarin moiety, in particular, is known for its bioactive potential.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide, allowing for comparative analysis:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-cyclopentyl-2-(4-methoxyphenyl)acetamide | Cyclopentyl group, methoxyphenyl | Antimicrobial | Cyclopentyl instead of cyclopropyl |
| N-cyclopropyl-N'-(4-hydroxyphenyl)urea | Urea linkage, hydroxyphenyl | Anticancer | Urea functionalization |
| 7-hydroxycoumarin derivatives | Hydroxycoumarin core | Antimicrobial, anticancer | Hydroxy substitution on coumarin |
The uniqueness of N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide lies in its specific combination of the cyclopropyl ring with the coumarin structure, which may enhance its bioactivity compared to similar compounds.
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